![molecular formula C15H26Cl2N2 B1419719 N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride CAS No. 1185293-42-8](/img/structure/B1419719.png)
N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride
説明
“N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride” is a chemical compound with the CAS Number: 1185293-42-8 . It has a molecular weight of 305.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2.2ClH/c1-17-11-8-15(9-12-17)13-16-10-7-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.29 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学的研究の応用
1. Psychopharmacological Research
N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride, as represented by the compound ACP-103, has been studied for its psychopharmacological properties. ACP-103 is a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist and demonstrates efficacy in attenuating behaviors induced by various psychotomimetic agents, indicating potential as an antipsychotic agent (Vanover et al., 2006).
2. Corrosion Inhibition in Steel
Amino acid compounds, including derivatives of N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine, have been evaluated for their effectiveness in inhibiting corrosion in steel. Studies demonstrate these compounds' ability to effectively adsorb on steel surfaces and protect against corrosion, especially in acidic environments (Yadav et al., 2015).
3. Antinociceptive Activity
Research into derivatives of N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine has included the exploration of their antinociceptive (pain-relieving) activities. Such studies contribute to the understanding of pain mechanisms and the development of potential analgesics (Radl et al., 1999; Rádl et al., 2010).
4. Neuroreceptor Ligand Research
Investigations into novel sigma receptor ligands have included compounds structurally related to N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine. These studies are significant for understanding receptor binding and signaling pathways in the brain, with potential implications for treating neurological disorders (Prezzavento et al., 2007).
5. Dual Inhibitor for Cholinesterase and Monoamine Oxidase
Research has been conducted on derivatives of N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine as dual inhibitors for cholinesterase and monoamine oxidase. These studies are vital in the context of neurodegenerative diseases, particularly Alzheimer's disease (Bautista-Aguilera et al., 2014).
Safety And Hazards
特性
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.2ClH/c1-17-11-8-15(9-12-17)13-16-10-7-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXYIUXABZXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



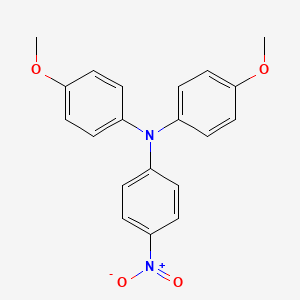
![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)
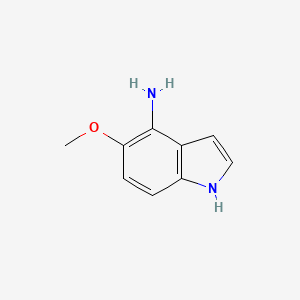
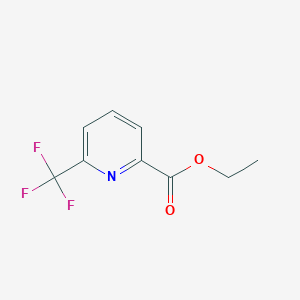
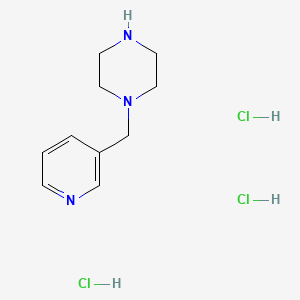
![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)

![N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)
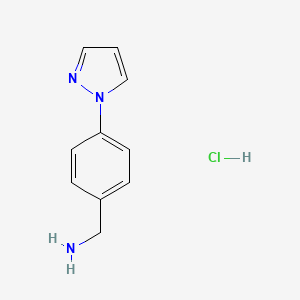
![11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid](/img/structure/B1419654.png)
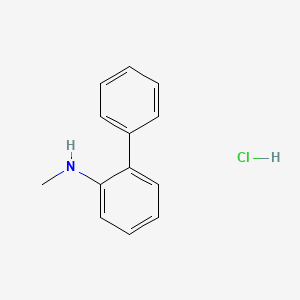
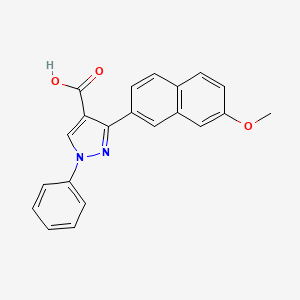
![[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1419657.png)
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)